2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18535776
InChI: InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H
SMILES:
Molecular Formula: C11H10Br2N2O
Molecular Weight: 346.02 g/mol

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide

CAS No.:

Cat. No.: VC18535776

Molecular Formula: C11H10Br2N2O

Molecular Weight: 346.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide -

Specification

Molecular Formula C11H10Br2N2O
Molecular Weight 346.02 g/mol
IUPAC Name 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone;hydrobromide
Standard InChI InChI=1S/C11H9BrN2O.BrH/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14;/h1-6,8H,7H2;1H
Standard InChI Key UKMNPVBPDCTZJO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a phenyl ring substituted at the para position with a 1H-imidazol-1-yl group. A brominated ethanone moiety is attached to the phenyl ring, with the hydrobromide salt forming via protonation of the imidazole nitrogen . Key structural features include:

  • Imidazole ring: A five-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and metal coordination .

  • Bromine atom: Positioned α to the ketone, making it reactive toward nucleophilic substitution .

  • Hydrobromide salt: Improves crystallinity and solubility in polar solvents like dimethyl sulfoxide (DMSO) .

The InChIKey UKMNPVBPDCTZJO-UHFFFAOYSA-N and SMILES C1=CC(=CC=C1C(=O)CBr)N2C=CN=C2.Br uniquely define its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀Br₂N₂O
Molecular Weight346.02 g/mol
SolubilitySoluble in DMSO; low in water
StabilityDecomposes in strong acids/bases
Melting PointNot reported (decomposition observed)

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized through two primary methods:

  • Imidazole Ring Formation:
    α-Bromo-ketones react with formamide under thermal conditions to construct the imidazole ring. For example, 2-bromo-1-(4-aminophenyl)ethanone may undergo cyclization with formamide to yield the target compound .

  • Salt Formation:
    The free base (2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone) is treated with hydrobromic acid to form the hydrobromide salt .

Table 2: Comparative Synthesis Strategies

MethodYieldKey ReagentsReference
Imidazole cyclization~60%Formamide, α-bromo-ketone
Hydrobromide salt formation>90%HBr, ethanol

Reactivity

The α-bromine atom is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives . The imidazole ring participates in coordination chemistry, binding to metal ions such as iron in heme-containing enzymes .

Biological Activity and Mechanisms

Heme Oxygenase Inhibition

The compound inhibits heme oxygenase (HO) enzymes, particularly HO-1, by coordinating to the heme iron via the imidazole nitrogen . This interaction disrupts heme degradation, a process critical in oxidative stress response and inflammation.

Table 3: Inhibitory Activity Against HO-1

CompoundIC₅₀ (μM)Reference
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone4.8
Hydrobromide salt analogue5.3

Antimicrobial Properties

Imidazole derivatives exhibit broad-spectrum antimicrobial activity. The bromine enhances membrane permeability, while the aromatic system disrupts microbial cell walls .

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer agents: Modified to target cytochrome P450 enzymes .

  • Antifungals: Structural analogs show efficacy against Candida spp. .

Agrochemistry

Brominated imidazole derivatives are explored as fungicides and herbicides due to their stability and bioavailability .

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